N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide
Description
N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-3-14-13(15(4-2)23-19-14)12-18-17(22)21-9-7-20(8-10-21)16-6-5-11-24-16/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIPYOSWJAQIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)CC)CNC(=O)N2CCN(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxazole and thiophene intermediates. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine . The thiophene ring can be prepared via a Friedel-Crafts acylation reaction . The final step involves coupling the oxazole and thiophene intermediates with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Reduction: The oxazole ring can be reduced to form oxazolines using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Oxazolines
Substitution: N-alkylated piperazine derivatives
Scientific Research Applications
N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide is unique due to its combination of an oxazole ring, a thiophene ring, and a piperazine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
